molecular formula C15H19NO B8682554 6-(Quinolin-3-YL)hexan-1-OL CAS No. 88940-96-9

6-(Quinolin-3-YL)hexan-1-OL

Cat. No.: B8682554
CAS No.: 88940-96-9
M. Wt: 229.32 g/mol
InChI Key: UNBKMZFEYIKSDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Quinolin-3-YL)hexan-1-OL is a synthetic organic compound featuring a quinoline moiety (a bicyclic aromatic heterocycle with a nitrogen atom) attached to a hexanol chain via a methylene linker at the 3-position of the quinoline ring.

Key structural features include:

  • Hexanol chain: Enhances lipophilicity, influencing membrane permeability and solubility.
  • Hydroxyl group: Provides a site for hydrogen bonding or chemical modification.

Properties

CAS No.

88940-96-9

Molecular Formula

C15H19NO

Molecular Weight

229.32 g/mol

IUPAC Name

6-quinolin-3-ylhexan-1-ol

InChI

InChI=1S/C15H19NO/c17-10-6-2-1-3-7-13-11-14-8-4-5-9-15(14)16-12-13/h4-5,8-9,11-12,17H,1-3,6-7,10H2

InChI Key

UNBKMZFEYIKSDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)CCCCCCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 6-(Quinolin-3-YL)hexan-1-OL with three structurally related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences Potential Applications
6-(Quinolin-3-YL)hexan-1-OL Not Provided C₁₅H₁₉NO 229.32 Quinoline + hexanol chain Bioactive agent (inferred)
6-(Piperidin-1-yl)hexan-1-OL 4711-14-2 C₁₁H₂₃NO 185.31 Piperidine (saturated amine) instead of quinoline Pharmaceutical intermediates
6-Methylheptan-1-OL 1653-40-3 C₈H₁₈O 130.23 Branched alkyl chain, no heterocycle Solvent, fragrance component
Methyl 6-Quinolinecarboxylate Not Provided C₁₁H₉NO₂ 187.20 Ester group instead of alcohol, shorter chain Synthetic precursor
Key Observations:

Heterocyclic vs. Aliphatic Substituents: The quinoline moiety in 6-(Quinolin-3-YL)hexan-1-OL distinguishes it from 6-(Piperidin-1-yl)hexan-1-OL (piperidine, a saturated amine) and 6-Methylheptan-1-OL (purely aliphatic). Quinoline’s aromaticity may enhance binding to biological targets compared to piperidine’s flexibility . Methyl 6-Quinolinecarboxylate retains the quinoline core but replaces the hydroxyl group with an ester, reducing hydrogen-bonding capacity .

6-Methylheptan-1-OL’s branched chain lacks aromaticity, limiting its bioactivity but enhancing utility as a solvent .

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